Home > Products > Screening Compounds P35726 > Lenvatinib Impurity g
Lenvatinib Impurity g - 417714-14-8

Lenvatinib Impurity g

Catalog Number: EVT-1172943
CAS Number: 417714-14-8
Molecular Formula: C21H20N4O4
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide" represents a class of quinoline derivatives that have been extensively studied for their potential therapeutic applications. Quinoline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The research on these compounds is driven by the need for new and effective treatments for various diseases.

Applications in Various Fields

The applications of quinoline derivatives span across multiple fields due to their broad spectrum of biological activities. In the field of oncology, these compounds have been evaluated for their anticancer properties, with some showing promising results in inhibiting the growth of various cancer cell lines and in vivo tumor models [1, 3]. In the context of gastroenterology, quinoline derivatives that inhibit gastric H+/K+-ATPase could serve as potential antiulcer agents2. The antimycobacterial properties of certain quinoline carboxylic acids make them potential candidates for the treatment of tuberculosis, including drug-resistant strains4. Additionally, the synthesis of quinoline derivatives has been explored for their potential use in Alzheimer's disease treatment, with some compounds showing inhibitory effects on enzymes involved in the disease's pathology and possessing antioxidant properties6.

4-[3-Chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide mesylate

  • Compound Description: This compound is the mesylate salt of Lenvatinib. It is an oral multi-kinase inhibitor that targets VEGF-R 1-3, FGF-R 1-4, RET, c-KIT, and PDGF-Rβ [, ]. It is marketed under the brand name Lenvima and has been approved by the FDA and EMA for treating locally recurrent or metastatic, progressive, radioactive iodine-refractory differentiated thyroid cancer [, ].

4-[3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy]-7-methoxyquinoline-6-carboxamide (WXFL-152)

  • Compound Description: WXFL-152 is a novel triple angiokinase inhibitor designed for cancer therapy [].

4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

  • Compound Description: This compound is an anti-tumor agent investigated for its potential to enhance the effects of other anti-cancer drugs [].

4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide mesylate

  • Compound Description: This compound is the mesylate salt of the anti-tumor agent 4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide. The mesylate salt form exhibits improved solubility, stability, and oral absorption [].

3-(2-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-4-oxothiazolidin-thiophene-2-carboxamides (9a-g)

  • Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial activity [].

3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides (9a-g)

  • Compound Description: Similar to the previous series, these compounds were synthesized and evaluated for their antimicrobial activity [].
Overview

Lenvatinib Impurity g is a chemical compound associated with the pharmaceutical agent lenvatinib, which is primarily used in the treatment of various cancers, including thyroid cancer. Understanding impurities like Lenvatinib Impurity g is crucial for ensuring the safety and efficacy of pharmaceutical formulations.

Source

Lenvatinib itself is derived from a series of synthetic processes that involve multiple steps to ensure the quality and purity of the final product. The impurity in question arises during these synthesis processes and can be identified through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Classification

Lenvatinib Impurity g can be classified as a pharmaceutical impurity, which is a by-product formed during the synthesis of the active pharmaceutical ingredient. Its characterization is essential for regulatory compliance and quality control in drug manufacturing.

Synthesis Analysis

Methods

The synthesis of lenvatinib typically involves several key steps, including condensation reactions and subsequent transformations. The specific pathways leading to Lenvatinib Impurity g often involve reactions between starting materials such as 4-amino-3-chlorophenol and other intermediates.

Technical Details

  1. Condensation Reaction: The initial step often includes the condensation of compounds to form intermediate products.
  2. Reagent Utilization: Common reagents include dichloromethane as a solvent and diisopropylethylamine as a base.
  3. Purification Steps: Following synthesis, purification methods such as crystallization and chromatography are employed to isolate the desired product while removing impurities.
Molecular Structure Analysis

Structure

The molecular structure of Lenvatinib Impurity g can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy. These methods provide insights into the functional groups present in the compound.

Data

  • Molecular Formula: The exact molecular formula for Lenvatinib Impurity g is not universally defined in literature but can be derived from its synthetic pathway.
  • Molecular Weight: Similar impurities typically have molecular weights that vary based on their structural components, often ranging from 300 to 500 g/mol.
Chemical Reactions Analysis

Reactions

Lenvatinib Impurity g can participate in various chemical reactions typical of organic compounds, including nucleophilic substitutions and electrophilic additions.

Technical Details

  1. Nucleophilic Substitution: This reaction may occur when Lenvatinib Impurity g interacts with electrophiles during synthesis.
  2. Decomposition Pathways: Under certain conditions, impurities can decompose or react further, complicating their analysis.
Mechanism of Action

Process

The mechanism of action for Lenvatinib involves its role as an impurity that may affect the pharmacokinetics and pharmacodynamics of the primary drug, lenvatinib. While lenvatinib acts primarily as a tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors, impurities like Lenvatinib Impurity g could potentially interfere with this action.

Data

  • Impact on Efficacy: Studies indicate that impurities can alter the bioavailability or therapeutic effectiveness of the primary compound.
  • Regulatory Standards: Regulatory bodies set limits on acceptable levels of impurities to ensure patient safety.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lenvatinib Impurity g is typically observed as a white to off-white powder.
  • Solubility: It may exhibit variable solubility in common organic solvents, which is crucial for its analysis during purification processes.

Chemical Properties

  • Stability: The stability of impurities like Lenvatinib Impurity g under different environmental conditions (light, temperature) is critical for formulation development.
  • Reactivity: Its reactivity profile can influence how it behaves in formulations, particularly regarding degradation pathways.
Applications

Scientific Uses

Lenvatinib Impurity g serves several scientific purposes:

  • Quality Control: It is essential for assessing the purity of lenvatinib formulations during development and manufacturing.
  • Research Studies: Understanding its properties aids in pharmacological studies aimed at optimizing drug formulations and therapeutic strategies.
  • Regulatory Compliance: Characterization of impurities ensures compliance with safety regulations set by health authorities globally.
Introduction to Lenvatinib and Associated Impurities

Structural and Pharmacological Overview of Lenvatinib Mesylate

Lenvatinib mesylate is a multikinase inhibitor with the chemical name 4-[3-chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide methanesulfonate. Its molecular formula is C~21~H~19~ClN~4~O~4~·CH~4~O~3~S, and its molecular weight is 522.96 g/mol. Structurally, lenvatinib features a quinoline core linked to a phenoxy group substituted with a cyclopropylurea moiety and a carboxamide functionality [1] [6]. This architecture enables potent inhibition of tyrosine kinase receptors, including vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, FGFR4), platelet-derived growth factor receptor alpha (PDGFRα), rearranged during transfection (RET), and stem cell factor receptor (KIT) [3] [6]. The compound exhibits high binding affinity, with inhibition constant (K~i~) values of 0.74 nM for VEGFR2 and 8.2 nM for FGFR2 [1]. Lenvatinib is metabolized primarily by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase, yielding pharmacologically inactive metabolites such as desmethyl-lenvatinib (M2) and oxidized derivatives (M2', M3') [4] [6].

Table 1: Key Pharmacokinetic Properties of Lenvatinib

ParameterValue
Bioavailability~85%
Protein Binding98–99% (primarily albumin)
Time to Peak Plasma1–4 hours (fasted)
Terminal Half-life~28 hours
Primary MetabolismCYP3A4, aldehyde oxidase
ExcretionFeces (~65%), urine (~25%)

Impurity Profiling in Tyrosine Kinase Inhibitors: Regulatory and Quality Considerations

Impurity profiling is a critical component of pharmaceutical development mandated by global regulatory agencies. The International Council for Harmonisation (ICH) guidelines S2(R1) and M7 establish stringent requirements for identifying, characterizing, and controlling genotoxic impurities in kinase inhibitors [2]. According to ICH M7, impurities are classified into five categories based on mutagenic and carcinogenic potential, with permissible limits defined according to daily exposure. For compounds with known mutagenic properties (Class 1), the threshold of toxicological concern (TTC) is set at 1.5 μg/day for long-term use [2]. Analytical methodologies for impurity monitoring must adhere to ICH Q3A/B stipulations, employing validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) techniques. These methods must achieve resolution of impurities at the 0.1% level relative to the active pharmaceutical ingredient [5] [7]. Regulatory assessments require comprehensive data packages including structural elucidation (via nuclear magnetic resonance and high-resolution mass spectrometry), synthesis pathways, and toxicological evaluations for all impurities exceeding identification thresholds.

Identification and Significance of Lenvatinib Impurity G in Drug Development

Lenvatinib Impurity G (Chemical Name: Phenyl [4-[(6-carbamoyl-7-methoxyquinolin-4-yl)oxy]-2-chlorophenyl]carbamate, CAS No: 417722-95-3) is a structurally significant process-related impurity arising during lenvatinib synthesis [5] [7]. This carbamate derivative has a molecular formula of C~24~H~18~ClN~3~O~5~ and molecular weight of 463.87 g/mol. It forms as an intermediate during the coupling reaction between 4-amino-3-chlorophenol and phenyl chloroformate in the synthetic pathway outlined in Scheme 36 of published literature [1] [7]. Analytical characterization confirms it is a positional isomer of lenvatinib, distinguished by its phenyl carbamate group instead of the cyclopropylurea moiety [7].

Table 2: Key Structural and Analytical Characteristics of Lenvatinib Impurity G

ParameterSpecification
Molecular FormulaC~24~H~18~ClN~3~O~5~
Molecular Weight463.87 g/mol
CAS Registry Number417722-95-3
Retention Time (RP-HPLC)8.2 ± 0.5 minutes (C18 column)
Relative Response Factor1.2 vs. lenvatinib
UV Absorption Maxima238 nm, 330 nm

The presence of Impurity G in drug substance beyond 0.15% indicates suboptimal reaction conditions during the synthesis, specifically:

  • Incomplete Cyclopropylation: Residual phenyl carbamate intermediates may persist if cyclopropylamine coupling is inefficient [1]
  • Solvent System Effects: Polar aprotic solvents like dimethylformamide may favor carbamate formation over urea linkage [7]
  • Temperature Control: Exothermic reactions above 60°C promote isomerization [5]

Controlling Impurity G below the ICH identification threshold (0.10%) requires process optimization including:

  • Stoichiometric Precision: Maintaining 1:1.2 molar ratio of phenyl chloroformate to aminophenol intermediate
  • Reaction Monitoring: In-process controls via HPLC to detect carbamate formation at intermediate stages
  • Purification Techniques: Crystallization using ethanol-water mixtures (70:30 v/v) reduces Impurity G by >95% [5]

Structurally, the phenyl carbamate group in Impurity G raises toxicological concerns due to potential metabolic activation to electrophilic quinone-imine species. While specific genotoxicity data for Impurity G are unpublished, structurally analogous aromatic carbamates exhibit mutagenicity in Ames tests with metabolic activation [2]. This necessitates strict control to <0.05% in final drug substance as per ICH M7 recommendations for compounds with structural alerts [2] [7]. Advanced detection methods employ UPLC-MS/MS with electrospray ionization in positive ion mode, monitoring the transition m/z 464.08 → 201.03 for specific quantification [7].

The comprehensive understanding of Impurity G's formation mechanisms, structural characteristics, and control strategies exemplifies the critical role of impurity profiling in ensuring the safety and efficacy of targeted cancer therapies like lenvatinib.

Properties

CAS Number

417714-14-8

Product Name

Lenvatinib Impurity g

IUPAC Name

4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27)

InChI Key

VBISVMLKCDTQGF-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4

Synonyms

Lenvatinib Impurity g

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.